
6-Amino-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-5-carboxylic acid.
Reaction Conditions: Common reagents used in the synthesis include amines, catalysts, and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Oxidation Reactions
The indole scaffold and amino group make this compound susceptible to oxidation. Key pathways include:
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Indole Ring Oxidation | KMnO₄ (acidic conditions) | Quinone derivatives | |
Amino Group Oxidation | H₂O₂ or O₂ (catalytic metal ions) | Nitroso or nitroindole derivatives |
-
Oxidation of the indole ring under acidic KMnO₄ yields quinones via dihydroxyindole intermediates.
-
The amino group oxidizes to nitroso or nitro groups under peroxide conditions, forming intermediates for electrophilic substitution.
Reduction Reactions
Reduction targets both the indole ring and functional groups:
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Indole Ring Reduction | H₂ (Pd/C catalyst) | Tetrahydroindole derivatives | |
Carboxylic Acid Reduction | LiAlH₄ or BH₃ | Alcohol derivatives |
-
Catalytic hydrogenation reduces the indole’s pyrrole ring to tetrahydroindole while preserving the amino and carboxylic acid groups.
-
Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol, enabling further functionalization.
Acylation of the Amino Group
The amino group undergoes nucleophilic substitution with acylating agents:
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Acetylation | Acetic anhydride (pyridine base) | N-acetylated indole | |
Oxalylation | Oxalyl chloride (DMF catalyst) | 6-(Oxalyl-amino) derivative |
-
Acetylation introduces acetyl groups at the amino position, enhancing lipophilicity for drug design .
-
Oxalyl chloride forms stable oxalamide linkages, useful in peptide mimetics .
Esterification and Hydrolysis
The carboxylic acid participates in reversible esterification:
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Esterification | MeOH/H₂SO₄ or DCC coupling agents | Methyl ester derivatives | |
Ester Hydrolysis | NaOH/H₂O (reflux) | Regenerated carboxylic acid |
-
Methyl ester formation (e.g., using iodomethane/NaH in DMF) improves solubility for synthetic intermediates .
-
Hydrolysis under basic conditions regenerates the carboxylic acid, critical in prodrug activation .
Electrophilic Aromatic Substitution
The electron-rich indole ring undergoes substitutions at positions 2, 3, or 4:
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 4-Nitroindole derivative | |
Sulfonation | H₂SO₄/SO₃ | Indole sulfonic acid |
-
Nitration occurs preferentially at position 4 due to directing effects of the amino and carboxylic acid groups .
-
Sulfonation produces sulfonic acid derivatives for use in dye chemistry .
Coupling Reactions
The carboxylic acid enables peptide bond formation:
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Amide Bond Formation | EDC/NHS or DCC | Peptide-conjugated indoles |
-
Carbodiimide reagents (e.g., EDC) facilitate conjugation with amines, forming stable amides for bioconjugation .
Key Reaction Mechanisms
-
Oxidation to Quinones : Proceeds via radical intermediates stabilized by the indole’s conjugated π-system.
-
Acylation : The amino group attacks electrophilic acylating agents (e.g., acetic anhydride), forming substituted amides .
-
Electrophilic Substitution : Directed by the electron-donating amino group, substitutions occur at positions with highest electron density (e.g., C4) .
Scientific Research Applications
Pharmaceutical Development
6-Amino-1H-indole-5-carboxylic acid has been studied for its potential as an inhibitor of specific protein phosphatases, which are crucial in regulating cellular signaling pathways related to growth and differentiation. This inhibition suggests its possible role in therapeutic applications targeting diseases characterized by dysregulated signaling, such as cancer.
- Case Study : Research indicates that derivatives of this compound can modulate the unfolded protein response in the endoplasmic reticulum, which is vital for maintaining cellular homeostasis during stress conditions.
Anticancer Activity
The compound exhibits promising anticancer properties. Studies have shown that it can induce cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- IC50 Values : Research has demonstrated IC50 values ranging from 4.3 μM to 100 μM depending on structural modifications. This variability highlights the importance of chemical modifications to enhance efficacy.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism involves inhibiting bacterial enzymes, thereby enhancing the effectiveness of conventional antibiotics.
- Study Findings : A study revealed that this compound not only inhibited bacterial growth but also served as an adjuvant therapy, improving the overall efficacy of antibiotic treatments.
Mechanism of Action
The mechanism of action of 6-Amino-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1H-indole-2-carboxylic acid
- 6-(Oxalyl-Amino)-1H-indole-5-carboxylic acid
- Indole-5-carboxylic acid
Comparison
6-Amino-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Biological Activity
6-Amino-1H-indole-5-carboxylic acid is a compound belonging to the indole family, which is noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for various biological activities such as:
- Antiviral : Inhibiting viral replication.
- Anti-inflammatory : Reducing inflammation.
- Anticancer : Inducing apoptosis in cancer cells.
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Antidiabetic : Modulating glucose metabolism.
These activities stem from their ability to interact with multiple biochemical pathways and molecular targets within cells .
The biological effects of this compound are primarily mediated through:
- Enzyme Inhibition : Compounds can inhibit specific enzymes related to disease processes, such as integrase in HIV .
- Binding Interactions : The compound may bind to various biomolecules, altering their function and leading to therapeutic effects .
- Gene Expression Modulation : Indole derivatives can influence gene expression patterns, which may contribute to their anticancer and anti-inflammatory properties.
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties. For instance, it has been shown to inhibit HIV integrase activity, which is crucial for the viral life cycle. The compound's IC50 values suggest it effectively disrupts the enzyme's function at low concentrations .
Anticancer Potential
The compound has demonstrated promising results in cancer research. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. A recent study reported that derivatives of indole compounds targeting epidermal growth factor receptor (EGFR) exhibited potent antiproliferative effects against cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, indicating potential as a therapeutic agent in treating infections .
Case Studies
Properties
IUPAC Name |
6-amino-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPTHIVCMDRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.